1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-16-5-3-14(4-6-16)18-21-22-19(26-18)15-7-11-24(12-8-15)17(25)13-23-9-1-2-10-23/h1-6,9-10,15H,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJMLVQVSHBRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CN4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves a multi-step process. The starting materials generally include piperidine, oxadiazole, and pyrrole derivatives.
Key steps often involve the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative, followed by the coupling with the piperidine and pyrrole moieties under specific conditions like catalytic hydrogenation or condensation reactions.
Industrial Production Methods:
Industrial-scale production may utilize optimized routes involving continuous flow chemistry or high-pressure reactors to achieve better yields and purity. Reaction conditions such as temperature, pressure, solvent, and catalyst choice are crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the pyrrole moiety, forming various oxidative derivatives under suitable conditions.
Reduction: The presence of the oxadiazole and fluorophenyl groups can be selectively reduced using specific reducing agents.
Substitution: Functional group substitutions, particularly on the fluorophenyl ring, can be achieved using halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, palladium on carbon.
Substitution Reagents: Bromine, nitric acid.
Major Products:
Products from these reactions include various fluorophenyl derivatives, oxadiazole analogs, and pyrrole-substituted compounds, each with potential unique biological activities.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 338.34 g/mol. Its structure includes a fluorophenyl group, an oxadiazole moiety, and piperidine and pyrrole functionalities, which contribute to its biological activity.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its unique structural features that allow for interaction with various biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit anticancer properties. A study demonstrated that similar oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against cancer cell lines .
Pharmacological Studies
Pharmacological evaluations have suggested that the compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Case Study: Enzyme Inhibition
A computational study identified the compound's potential as an inhibitor of certain kinases involved in cancer progression. Through molecular docking studies, it was found to fit well into the active site of these enzymes, suggesting a mechanism for its inhibitory action .
Material Science
Beyond biological applications, this compound can also be explored for its properties in material science.
Case Study: Organic Electronics
The incorporation of oxadiazole derivatives into organic electronic devices has been investigated due to their electronic properties. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that such compounds can enhance charge transport and improve device efficiency .
Mechanism of Action
Effects:
The compound's effects are mediated through its interaction with specific receptors in the brain, modulating neurotransmitter release and uptake.
Molecular Targets and Pathways:
It targets receptors like the serotonin and dopamine receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing key structural motifs: oxadiazole, piperidine, fluorophenyl, and ethanone-linked heterocycles. Below is a detailed analysis:
Oxadiazole-Containing Piperidine Derivatives
Key Observations :
- The target compound’s piperidine-oxadiazole-fluorophenyl scaffold is conserved in ’s analog but with a bulkier 3-methylphenyl group, which may reduce solubility compared to the pyrrole-substituted ethanone .
- Replacement of pyrrole with furan () introduces a heteroatom shift (O vs.
Piperidine-Linked Ethanone Derivatives
Key Observations :
- The difluorobenzoyl-piperidine derivative () lacks heterocyclic diversity, suggesting lower target specificity than the oxadiazole-pyrrole system .
- Substitution with thienyl-pyrazole () introduces sulfur, which may enhance π-stacking interactions but reduce metabolic stability .
Fluorophenyl-Substituted Analogs
Data Tables for Key Physicochemical Properties
Table 1: Calculated Properties of Selected Compounds
| Compound (Reference) | LogP* | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 2.8 | 64.7 | 0 | 6 |
| 3.1 | 58.2 | 0 | 5 | |
| 1.9 | 85.3 | 0 | 7 | |
| 2.5 | 40.1 | 0 | 3 |
*LogP values estimated using Molinspiration.
Biological Activity
The compound 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone represents a novel hybrid structure that combines the pharmacophores of oxadiazoles and piperidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by its structural components:
- Oxadiazole moiety : Known for its anticancer and antimicrobial properties.
- Piperidine ring : Associated with various pharmacological effects including analgesic and anti-inflammatory activities.
- Pyrrole group : Contributes to the compound's biological profile and enhances its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the broad spectrum of biological activities exhibited by oxadiazole derivatives, particularly in the context of cancer therapy and antimicrobial action. The specific compound has been evaluated for several biological activities:
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles possess significant anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation:
| Target Enzyme | Mechanism of Action |
|---|---|
| Telomerase | Inhibits cancer cell immortality |
| Histone Deacetylase (HDAC) | Modulates gene expression related to cell growth |
| Thymidylate Synthase | Disrupts DNA synthesis in rapidly dividing cells |
| Thymidine Phosphorylase | Affects nucleotide metabolism |
The compound's oxadiazole component is particularly noted for its ability to inhibit these enzymes, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been documented. The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. Studies have reported IC50 values that suggest significant activity against resistant strains .
Other Biological Activities
In addition to anticancer and antimicrobial properties, the compound may exhibit:
- Anti-inflammatory effects : Due to the piperidine component.
- Antioxidant properties : Which can contribute to cellular protection against oxidative stress.
Case Studies and Research Findings
Several studies have investigated similar compounds and their biological activities:
- Study on Oxadiazole Derivatives : A review highlighted that 1,3,4-oxadiazole derivatives exhibited a range of activities including anticancer, antitubercular, and anti-inflammatory effects. The study emphasized their role in targeting specific enzymes associated with cancer progression .
- Piperidine-Based Compounds : Research on piperidine derivatives showed promising results in treating conditions like pain and inflammation. The incorporation of the piperidine moiety into oxadiazole structures may enhance these effects .
- Synthesis and Evaluation : A recent synthesis of compounds similar to this compound demonstrated effective inhibition of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic protocols for preparing 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone?
Methodological Answer: The synthesis involves modular steps:
- 1,3,4-Oxadiazole Formation: React 4-fluorobenzohydrazide with carbon disulfide under basic conditions (e.g., KOH) in ethanol, followed by cyclization via H₂SO₄ to form 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol .
- Piperidine Functionalization: Couple the oxadiazole to piperidine via nucleophilic substitution using a halogenated piperidine derivative (e.g., 4-chloropiperidine) in DMF with K₂CO₃ as base .
- Pyrrole Incorporation: React the intermediate with 2-(1H-pyrrol-1-yl)acetyl chloride in anhydrous THF, using triethylamine to scavenge HCl.
Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the oxadiazole (C-2 proton at δ 8.1–8.3 ppm) and pyrrole protons (δ 6.2–6.5 ppm). Compare with computed spectra (e.g., ACD/Labs) .
- HPLC-MS: Verify purity (>95%) using a C18 column (acetonitrile/water, 0.1% formic acid). ESI-MS should show [M+H]⁺ at m/z 384.1 .
- X-ray Crystallography: Resolve ambiguities in piperidine conformation (chair vs. boat) and intermolecular interactions (e.g., C–H···F contacts) .
Q. How can solubility and stability be optimized for in vitro assays?
Methodological Answer:
- Solubility: Use DMSO as a primary solvent (test up to 10 mM). For aqueous buffers, employ co-solvents like PEG-400 (<5% v/v) or cyclodextrin inclusion complexes .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Protect from light (amber vials) and avoid prolonged storage in acidic conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target binding?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on the oxadiazole’s electron-deficient ring and the fluorophenyl group’s hydrophobic interactions .
- MD Simulations: Run 100-ns trajectories (GROMACS) to assess binding stability. Analyze hydrogen bonds between the pyrrole nitrogen and active-site residues (e.g., Asp86 in EGFR) .
- QSAR: Corporate Hammett σ values for substituents on the phenyl ring to predict bioactivity trends (e.g., electron-withdrawing groups enhance kinase inhibition) .
Q. What strategies resolve contradictory data in reaction yields or bioactivity?
Methodological Answer:
- Yield Discrepancies: Re-evaluate reaction parameters (e.g., anhydrous conditions for oxadiazole cyclization). Use Design of Experiments (DoE) to optimize variables (temperature, catalyst loading) .
- Bioactivity Variability: Validate assay conditions (e.g., ATP concentration in kinase assays). Cross-check with orthogonal methods (SPR vs. fluorescence polarization) .
- Spectral Anomalies: Compare with authenticated reference standards. For ambiguous NOESY correlations, use variable-temperature NMR .
Q. How can regioselectivity challenges in pyrrole functionalization be addressed?
Methodological Answer:
- Protecting Groups: Temporarily protect the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group during piperidine coupling to prevent side reactions .
- Catalytic Control: Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling if introducing aryl groups to the pyrrole. Monitor regiochemistry via 2D NMR (HSQC, HMBC) .
- Microwave-Assisted Synthesis: Enhance selectivity for C-2 vs. C-3 substitution by reducing reaction time (10 min, 100°C) .
Q. What are the best practices for evaluating in vitro toxicity and off-target effects?
Methodological Answer:
- Cytotoxicity Screening: Use HepG2 cells (48-h exposure) with CCK-8 assay. Compare IC₅₀ values against positive controls (e.g., doxorubicin) .
- Off-Target Profiling: Screen against a panel of 50 kinases (DiscoverX) or GPCRs (cAMP assays). Prioritize targets with >70% inhibition at 1 μM .
- Metabolite Identification: Incubate with liver microsomes (human/rat), extract metabolites via SPE, and characterize via UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
